molecular formula C14H13F2NO2 B3012914 2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol CAS No. 451469-51-5

2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol

Cat. No.: B3012914
CAS No.: 451469-51-5
M. Wt: 265.26
InChI Key: PDPXRHUKAXIESG-UHFFFAOYSA-N
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Description

The compound 4-bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol (CAS: 329778-59-8) is a substituted benzophenol derivative with a molecular formula of C₁₄H₁₂BrF₂NO₂ and a molecular weight of 344.15–344.16 g/mol (purity >90%) . Its structure features a 2,4-difluoroanilino group attached via a methylene bridge to a methoxy-substituted benzene ring, with a bromine atom at the para position of the phenolic ring. This bromine substitution distinguishes it from non-halogenated analogs and influences its physicochemical properties, such as solubility and reactivity.

Properties

IUPAC Name

2-[(2,4-difluoroanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(15)7-11(12)16/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPXRHUKAXIESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol typically involves the reaction of 2,4-difluoroaniline with a suitable aldehyde or ketone to form the corresponding Schiff base. This intermediate is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroaniline group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The methoxybenzenol moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol 329778-59-8 C₁₄H₁₂BrF₂NO₂ 344.15–344.16 Bromine, 2,4-difluoroanilino, methoxy High molecular weight; potential low solubility due to bromine
2-Methoxy-6-{[4-(trifluoromethoxy)anilino]methyl}benzenol N/A C₁₅H₁₄F₃NO₃ 313.27 Trifluoromethoxy, methoxy Enhanced lipophilicity from CF₃O group; possible improved membrane permeability
4-Bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methyl}-6-methoxyphenol 329080-36-6 C₁₆H₁₆BrNO₄ 366.21 Benzodioxin, bromine, methoxy Rigid bicyclic structure; higher molecular weight may reduce solubility
3-(2,4-Difluoroanilino)-9-nitrodibenzo[b,e]oxepin-11(6H)-one N/A C₂₀H₁₄F₂N₂O₄ 384.34 Tricyclic oxepin core, nitro group Dihedral angles (30.6° and 68.2°) influence spatial binding; designed as p38 MAP kinase inhibitor

Substituent Effects on Solubility and Reactivity

  • Bromine vs. The trifluoromethoxy group (CF₃O) introduces strong electron-withdrawing effects, enhancing lipophilicity and metabolic stability .
  • Benzodioxin Substitution : The bicyclic benzodioxin group in CAS 329080-36-6 adds rigidity, which may improve target binding affinity but could compromise solubility due to increased molecular weight (366.21 g/mol) .
  • Tricyclic Core: The dibenzo[b,e]oxepin-11(6H)-one derivative () features a planar tricyclic system with nitro and difluoroanilino groups. Its dihedral angles (30.6° between phenyl rings; 68.2° between anilino and phenoxy groups) suggest a non-coplanar conformation, which may optimize interactions with kinase active sites .

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